

In-Depth Technical Guide to the Spectroscopic Data of Halymecin E

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **Halymecin E**, a natural product isolated from the fungus Acremonium sp. The information presented herein is crucial for compound identification, structural verification, and as a reference for the development of synthetic analogs or derivatives.

Mass Spectrometry Data

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and molecular weight of a compound. For **Halymecin E**, Fast Atom Bombardment (FAB) mass spectrometry was utilized.

Table 1: Mass Spectrometry Data for Halymecin E

| Parameter | Value |
|----------------------|--------------------------------|
| Molecular Formula | C30H56O11 |
| Molecular Weight | 592.76 g/mol |
| Ionization Technique | Fast Atom Bombardment (FAB-MS) |
| Observed Ion (m/z) | 615 [M+Na]+ |



The observed sodium adduct in the positive ion mode is characteristic of polyoxygenated compounds analyzed by FAB-MS and confirms the molecular weight of **Halymecin E**.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR chemical shifts for **Halymecin E**, recorded in deuterated methanol (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for **Halymecin E** (500 MHz, CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |
|----------|------------|--------------|----------------------|
| 2 | 2.38, 2.29 | dd, dd | 15.0, 9.0; 15.0, 3.5 |
| 3 | 3.94 | m | |
| 4 | 1.51, 1.41 | m, m | _ |
| 5 | 4.88 | m | _ |
| 6-9 | 1.28-1.51 | m | |
| 10 | 0.89 | t | 7.0 |
| 2' | 2.45 | d | 7.0 |
| 3' | 5.01 | m | _ |
| 4' | 1.60, 1.45 | m, m | |
| 5' | 3.79 | m | |
| 6'-9' | 1.28-1.48 | m | _ |
| 10' | 0.89 | t | 7.0 |
| OAc | 2.04, 2.02 | S, S | |

Table 3: ¹3C NMR Spectroscopic Data for **Halymecin E** (125 MHz, CD₃OD)



| Position | δ (ppm) | Position | δ (ppm) |
|-----------|--------------|------------------------|------------|
| 1 | 174.6 | 1' | 172.0 |
| 2 | 42.0 | 2' | 43.8 |
| 3 | 69.8 | 3' | 76.1 |
| 4 | 37.2 | 4' | 35.2 |
| 5 | 72.8 | 5' | 68.9 |
| 6 | 35.0 | 6' | 39.5 |
| 7 | 26.5 | 7' | 26.4 |
| 8 | 32.9 | 8' | 32.9 |
| 9 | 23.7 | 9' | 23.7 |
| 10 | 14.4 | 10' | 14.4 |
| OAc (C=O) | 172.4, 172.2 | OAc (CH ₃) | 21.2, 21.0 |

Experimental Protocols

The following protocols outline the general procedures for the isolation and spectroscopic analysis of **Halymecin E**.

Isolation and Purification

- Fermentation: The marine-derived fungus Acremonium sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.
- Extraction: The culture broth is separated from the mycelial mass. The supernatant is then
 extracted with an organic solvent, typically ethyl acetate, to partition the organic-soluble
 metabolites.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps for purification. This multi-step process often includes:
 - Silica Gel Chromatography: For initial fractionation based on polarity.



- Sephadex LH-20 Chromatography: For size-exclusion separation to remove high molecular weight contaminants.
- High-Performance Liquid Chromatography (HPLC): A final polishing step, often using a reversed-phase column (e.g., C18), to yield pure Halymecin E.

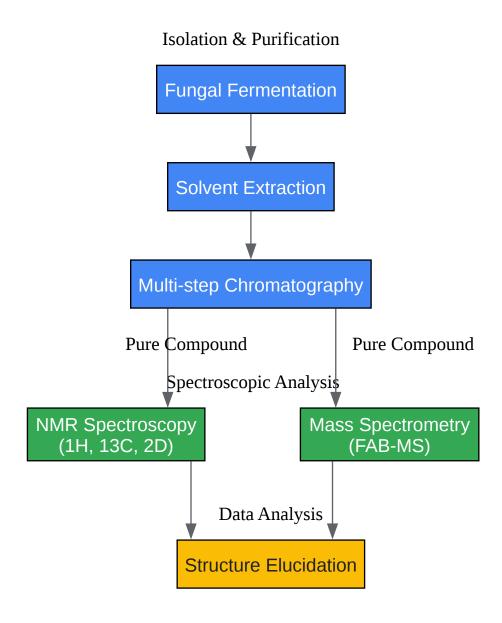
Spectroscopic Analysis

- NMR Spectroscopy:
 - A sample of purified Halymecin E is dissolved in an appropriate deuterated solvent (e.g., CD₃OD).
 - ¹H, ¹³C, and two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 500 MHz).
 - Data is processed, and chemical shifts are referenced to the residual solvent signal.
- Mass Spectrometry:
 - A solution of Halymecin E is mixed with a suitable matrix (e.g., glycerol) for FAB-MS analysis.
 - The sample is subjected to bombardment with a high-energy beam of atoms (e.g., Xenon) to induce ionization.
 - The resulting ions are analyzed by a mass analyzer to determine their mass-to-charge ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Halymecin E**.





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